ethyl 1-(difluoromethyl)-4-nitro-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 1-(difluoromethyl)-4-nitro-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a difluoromethyl group, a nitro group, and an ethyl ester group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(difluoromethyl)-4-nitro-1H-pyrazole-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the difluoromethyl and nitro groups. The final step involves esterification to form the ethyl ester.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.
Nitration: The nitro group can be introduced by nitrating the pyrazole ring using a mixture of concentrated nitric acid and sulfuric acid.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(difluoromethyl)-4-nitro-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The difluoromethyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.
Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Reduction of Nitro Group: Amino derivative.
Oxidation of Difluoromethyl Group: Carboxylic acid derivative.
Substitution of Nitro Group: Various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the development of agrochemicals such as fungicides and herbicides.
Mechanism of Action
The mechanism of action of ethyl 1-(difluoromethyl)-4-nitro-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the nitro group can participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Ethyl 1-(difluoromethyl)-4-nitro-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives, such as:
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Similar structure but lacks the nitro group and ethyl ester.
4-Nitro-1H-pyrazole-3-carboxylic acid: Similar structure but lacks the difluoromethyl group and ethyl ester.
Ethyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate: Similar structure but lacks the difluoromethyl group.
The presence of the difluoromethyl group in this compound enhances its lipophilicity and metabolic stability, making it unique compared to other similar compounds.
Properties
IUPAC Name |
ethyl 1-(difluoromethyl)-4-nitropyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N3O4/c1-2-16-6(13)5-4(12(14)15)3-11(10-5)7(8)9/h3,7H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDQWSRCEGWLOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1[N+](=O)[O-])C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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